Ethyl 6-chloropicolinate
Description
Overview of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental scaffolds in chemistry. wikipedia.orgjcbsc.org Structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine exhibits unique properties such as weak basicity, water solubility, and chemical stability. wikipedia.orgjcbsc.orgjchemrev.com These characteristics have led to their widespread use in various chemical applications, including as ligands for organometallic compounds and in asymmetric catalysis. nih.gov The pyridine ring is a common motif in numerous natural products, such as nicotine (B1678760) and vitamin B3, and is a crucial component in many synthetic compounds with diverse applications. wikipedia.orgnih.gov
The presence of the electronegative nitrogen atom in the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, and more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity pattern, coupled with the ability to functionalize the ring at various positions, has made pyridine and its derivatives indispensable tools for synthetic chemists. nih.govsciencepublishinggroup.com Consequently, the synthesis of substituted pyridines is a significant area of research, with numerous methods developed to access a wide array of derivatives. organic-chemistry.org
Significance of Pyridine-2-carboxylates in Organic Synthesis
Pyridine-2-carboxylates, also known as picolinates, are a subclass of pyridine derivatives characterized by a carboxylate group at the 2-position of the pyridine ring. chemimpex.com Picolinic acid, the parent compound, is a derivative of pyridine with a carboxylic acid substituent at this position. wikipedia.org These compounds and their esters, such as methyl pyridine-2-carboxylate and ethyl pyridine-2-carboxylate, are highly valuable intermediates in organic synthesis. chemimpex.com
The strategic placement of the carboxylate group influences the reactivity of the pyridine ring and provides a handle for further chemical transformations. Pyridine-2-carboxylates serve as key building blocks in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com Their ability to act as chelating agents for various metal ions is another important feature, utilized in coordination chemistry and catalysis. rsc.org The development of efficient synthetic routes to functionalized pyridine-2-carboxylates is, therefore, a continuing focus of chemical research.
Contextualization of Halogenated Picolinates
The introduction of halogen atoms onto the picolinate (B1231196) framework gives rise to halogenated picolinates, a class of compounds with enhanced and often unique chemical properties. Halogenation of aromatic systems is a fundamental transformation in organic chemistry, and the resulting organohalides are versatile precursors for a multitude of subsequent reactions. acs.org The presence of halogens, such as chlorine, bromine, or fluorine, on the pyridine ring can significantly modulate the electronic properties, reactivity, and biological activity of the molecule.
Halogenated picolinates are particularly important in the synthesis of complex molecular architectures. The halogen substituent can act as a leaving group in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.comacs.org This allows for the introduction of a wide range of substituents at specific positions on the pyridine ring. For instance, the bromine atom at the 6-position of a picolinate offers a site for palladium-catalyzed cross-coupling reactions. The strategic placement of different halogens, such as in dihalogenated picolinates, provides orthogonal handles for sequential and selective functionalization.
Scope and Objectives of Research on Ethyl 6-chloropicolinate
This compound, with the molecular formula C₈H₈ClNO₂, is a specific halogenated picolinate that has been a subject of interest in academic and industrial research. vulcanchem.comchemscene.com The primary objectives of research on this compound are centered on its utility as a synthetic intermediate.
The key structural features of this compound that drive research interest are:
The chlorine atom at the 6-position , which can be displaced by various nucleophiles or participate in cross-coupling reactions. vulcanchem.com
The ethyl ester group at the 2-position , which can undergo hydrolysis, transesterification, or reduction. vulcanchem.com
The pyridine nitrogen , which can act as a base or a nucleophile. vulcanchem.com
Research on this compound aims to explore and exploit these reactive sites to synthesize a variety of more complex molecules. A significant focus is on its application in the development of novel compounds with potential biological activity. For example, chloropicolinate amides and urea (B33335) derivatives have been investigated as potential inhibitors for Mycobacterium tuberculosis. acs.orgresearchgate.net The synthesis of such derivatives often involves the reaction of the chloropicolinate core with other molecules, highlighting the role of this compound as a crucial starting material. acs.org
Further research objectives include the development of efficient and scalable synthetic routes to this compound itself and the full characterization of its physical and chemical properties. vulcanchem.com Understanding its reactivity profile in detail allows for its more effective utilization in multi-step synthetic sequences.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| CAS Number | 21190-89-6 |
| Appearance | White solid (can appear tan in impure samples) |
| Synonym | ethyl 6-chloropyridine-2-carboxylate |
Table 1: Properties of this compound. wikipedia.orgchemscene.com
Interactive Data Table:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSVWYSFUABOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453804 | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-89-6 | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 6 Chloropicolinate and Its Derivatives
Esterification Routes for Picolinate (B1231196) Esters
The synthesis of picolinate esters, including Ethyl 6-chloropicolinate, is a fundamental transformation in organic chemistry.
Esterification of 6-chloro-3-nitropyridine-2-carboxylic acid with Ethanol (B145695) and Acid Catalysis
A primary route to synthesize ethyl 6-chloro-3-nitropicolinate involves the esterification of 6-chloro-3-nitropyridine-2-carboxylic acid. This reaction is typically performed using ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The resulting product is then purified through methods like recrystallization or chromatography. Another approach involves the reaction of 6-chloropyridine with sodium cyanide to produce 6-chloropyridine-2-carbonitrile, which is then reacted with an alcohol to form an intermediate that is subsequently treated with acid to yield this compound. chembk.com
The esterification of carboxylic acids is a widely used transformation in the synthesis of many commercial products. rsc.org Fischer-Speier esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. biointerfaceresearch.com However, this method can be harsh and may not be suitable for sensitive molecules. rsc.org The Steglich esterification, which uses a coupling reagent like a carbodiimide (B86325) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a milder alternative that can be performed at room temperature. rsc.org
Comparison of Conventional and Green Chemistry Approaches in Esterification
Conventional esterification methods often rely on hazardous reagents and solvents. rsc.org Green chemistry principles aim to develop more environmentally friendly and sustainable chemical processes by using safer solvents, renewable feedstocks, and catalytic methods. garph.co.ukajrconline.org
Solvent-Free and Aqueous Medium Reactions
Solvent-free esterification methods, often facilitated by techniques like high-speed ball milling, offer a greener alternative by eliminating the need for potentially harmful solvents. nih.govrsc.org These reactions can be conducted at room temperature with high efficiency. nih.govrsc.org For instance, the esterification of carboxylic acids and alcohols can be achieved in the presence of I2 and KH2PO2 within 20 minutes of grinding, with yields ranging from 45% to 91%. nih.gov Another solvent-free method utilizes KI and P(OEt)3, providing esterification products in 24% to 85% yields after 60 minutes. nih.gov
Esterification in aqueous systems has also been explored as a green alternative. rsc.orgnih.gov While some aqueous systems have shown limited success, the use of Cu(II) and other transition metal ions has been found to direct the chemoselective O-acylation of 1,2-amino alcohol amphiphiles in water at physiological pH. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ntu.edu.sgunit.no This technique has been successfully applied to the synthesis of various esters, including picolinate esters. ntu.edu.sgvulcanchem.comresearchgate.net For example, the microwave-assisted synthesis of fusaric acid analogues from a key intermediate demonstrated excellent yields and significantly shorter reaction times (15 minutes) compared to traditional heating (12-36 hours). ntu.edu.sg
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that can accelerate esterification reactions and improve yields. biointerfaceresearch.comresearchgate.netnih.gov This method utilizes ultrasonic waves to promote the reaction, often at room temperature, which reduces energy consumption. biointerfaceresearch.comresearchgate.net Studies have shown that ultrasound-assisted esterification can significantly shorten reaction times from hours to minutes and increase product yields by 2 to 10% compared to conventional methods. biointerfaceresearch.comresearchgate.net This technique has been successfully used for the synthesis of various esters, including those derived from picolinic acid. researchgate.netderpharmachemica.com
| Method | Conditions | Yield (%) | Reaction Time | Reference |
| Conventional Esterification | 6-chloro-3-nitropyridine-2-carboxylic acid, ethanol, H2SO4, reflux | Not specified | Not specified | |
| Solvent-Free (Ball Milling) | Carboxylic acid, alcohol, I2, KH2PO2 | 45-91 | 20 min | nih.gov |
| Microwave-Assisted | Key intermediate, bromo- or chloroalkanes | Excellent | 15 min | ntu.edu.sg |
| Ultrasound-Assisted | Fatty acids, t-butanol | Increased by 2-10 | 15 min | biointerfaceresearch.com |
Halogenation and Nitration Strategies for Picolinate Scaffold Functionalization
Further functionalization of the picolinate scaffold can be achieved through halogenation and nitration reactions, introducing key reactive groups onto the pyridine (B92270) ring.
One common strategy for synthesizing halogenated picolinates involves the bromination of a picolinic acid derivative followed by esterification. For instance, Ethyl 4-bromo-6-methylpicolinate can be synthesized by brominating 6-methylpicolinic acid with an agent like N-bromosuccinimide (NBS) and then esterifying the product with ethanol using an acid catalyst. The halogen atom can then serve as a handle for further modifications through reactions like nucleophilic substitution or cross-coupling. vulcanchem.com Decarboxylative halogenation offers another route to halogenated pyridines. acs.org
Nitration of picolinate esters is a key step in the synthesis of many important intermediates. The nitration of methyl 3-methylpicolinate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate. Similarly, the nitration of pyridine derivatives can be achieved with a mixture of sulfuric acid and fuming nitric acid. umsl.edu The nitro group can subsequently be reduced to an amino group, which is a crucial functional group in many pharmaceutical and agrochemical compounds.
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
| Bromination/Esterification | 6-methylpicolinic acid, NBS, then ethanol/H2SO4 | Ethyl 4-bromo-6-methylpicolinate | Not specified | |
| Nitration | Methyl 3-methylpicolinate, H2SO4/HNO3, low temp. | Methyl 3-methyl-6-nitropicolinate | Not specified | |
| Nitration | This compound, HNO3/H2SO4, 0–5°C | Ethyl 6-chloro-3-nitropicolinate | >85 (Route B) | |
| Chlorination | Ethyl 3-nitropicolinate, PCl5, refluxing toluene | Ethyl 6-chloro-3-nitropicolinate | >85 |
Direct Nitration of this compound (Route A)
One common approach to synthesizing Ethyl 6-chloro-3-nitropicolinate is through the direct nitration of this compound. This electrophilic aromatic substitution is typically carried out using a standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction is maintained at a controlled temperature range of 0–5°C to manage the exothermic nature of the reaction and to control selectivity.
Chlorination of Ethyl 3-nitropicolinate (Route B)
An alternative strategy, Route B, involves the chlorination of Ethyl 3-nitropicolinate. This method uses a chlorinating agent such as phosphorus pentachloride (PCl₅) in a solvent like refluxing toluene. This route is reported to be highly efficient, typically yielding the desired product, Ethyl 6-chloro-3-nitropicolinate, in yields greater than 85% and with fewer byproducts compared to direct nitration.
Table 1: Comparison of Synthetic Routes to Ethyl 6-chloro-3-nitropicolinate
| Feature | Route A: Direct Nitration | Route B: Chlorination |
|---|---|---|
| Starting Material | This compound | Ethyl 3-nitropicolinate |
| Reagents | HNO₃/H₂SO₄ | PCl₅, Toluene |
| Conditions | 0–5°C | Reflux |
| Reported Yield | Not specified, but generally lower with more byproducts | >85% |
Synthesis of Ethyl 3-bromo-6-chloropicolinate
The synthesis of Ethyl 3-bromo-6-chloropicolinate can be achieved through the esterification of its corresponding carboxylic acid, 3-bromo-6-chloropyridine-2-carboxylic acid. google.com A documented synthesis for this acid precursor starts with 3-bromo-6-chloropyridine, which undergoes oxidation to form an N-oxide, followed by a cyanation reaction using trimethylsilyl (B98337) cyanide (TMSCN), and subsequent hydrolysis of the resulting nitrile to the carboxylic acid. google.com The final step involves a standard esterification procedure with ethanol to yield the target compound, which has a molecular formula of C₈H₇BrClNO₂. google.comvulcanchem.com
Synthesis of Ethyl 5-bromo-6-chloropicolinate
Ethyl 5-bromo-6-chloropicolinate is a commercially available compound. bldpharm.comchemicalbook.com Synthetic pathways to the related methyl ester, Methyl 5-bromo-6-chloropicolinate, have been documented. One such method involves a reaction sequence that is completed by quenching the reaction mixture with a saturated sodium sulfite (B76179) solution, followed by extraction with ethyl acetate (B1210297) to isolate the product. A similar process could be adapted for the synthesis of the ethyl ester.
Fluorination Reactions for Ethyl Picolinates
Fluorination of picolinate esters is often accomplished via nucleophilic aromatic substitution (SₙAr) reactions. A notable method employs anhydrous tetramethylammonium (B1211777) fluoride (B91410) (NMe₄F), which facilitates the fluorination of various chloropicolinates at room temperature. acs.org This approach has been successfully applied to dichloropicolinate substrates. acs.org
A specific study on the fluorination of ethyl 3,6-dichloropicolinate demonstrated the partial substitution of chlorine atoms. The reaction yielded a mixture of ethyl 3-chloro-6-fluoropicolinate and ethyl 3,6-difluoropicolinate, showcasing the stepwise nature of the substitution. umich.edu
Table 2: Fluorination of Ethyl 3,6-dichloropicolinate
| Product | Yield |
|---|---|
| Ethyl 3-chloro-6-fluoropicolinate | 64% umich.edu |
| Ethyl 3,6-difluoropicolinate | 26% umich.edu |
Advanced Synthetic Approaches to Functionalized this compound Analogues
Modern synthetic chemistry offers advanced techniques for the functionalization of heterocyclic compounds, including C-H activation strategies, which allow for the direct introduction of new bonds without pre-functionalization.
C-H Activation Strategies
C-H activation has emerged as a powerful tool for modifying pyridine rings. Research has shown that rhodium catalysis is effective for the C-H amidation of pyridine scaffolds. whiterose.ac.uk In a specific application, this compound was successfully reacted with ethanolamine (B43304) using a rhodium catalyst. whiterose.ac.uk This transformation directly functionalized the pyridine ring, affording the amide product in a high yield. whiterose.ac.uk
Furthermore, palladium-catalyzed C-H activation, assisted by cooperating ligands like 6-hydroxypicolinic acid, has proven effective for the functionalization of aromatic systems, including arenes such as ethyl benzoate. This demonstrates the potential of such catalytic systems for the C-H functionalization of this compound and related structures.
Table 3: Example of C-H Activation on this compound
| Starting Material | Reagent | Catalyst System | Product | Yield |
|---|---|---|---|---|
| This compound | Ethanolamine | Rhodium-based | Amide product | 97% whiterose.ac.uk |
Suzuki–Miyaura Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. fishersci.eslibretexts.org This reaction is particularly valuable for the aryl substitution of heteroaromatic compounds like this compound, where the chlorine atom serves as a leaving group for the introduction of various aryl or heteroaryl moieties. The general versatility of the Suzuki-Miyaura reaction stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. fishersci.es
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. Initially, a Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, a derivative of this compound). This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
A specific application of this methodology is seen in the synthesis of precursors for more complex molecules. For instance, a key intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, is synthesized via a Suzuki–Miyaura coupling reaction. nih.govacs.org In this synthesis, a bromo-chloropicolinate derivative is coupled with 2-aminophenyl boronic acid. nih.govacs.org The reaction is carried out using a palladium catalyst, such as Pd(II)Cl2(dppf), and a base like potassium carbonate (K2CO3). nih.govacs.org This transformation highlights the regioselective nature of the Suzuki-Miyaura coupling, where the more reactive halogen (in this case, bromine over chlorine) is preferentially substituted.
The choice of catalyst, ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium catalysts and phosphine-based ligands have been developed to enhance the reaction's efficiency and scope. libretexts.org The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl. fishersci.es
Table 1: Reagents for Suzuki-Miyaura Coupling in the Synthesis of a Chloropicolinate Derivative
| Reagent | Function | Reference |
| Methyl 6-bromo-3-chloropicolinate derivative | Aryl halide substrate | nih.govacs.org |
| 2-Aminophenyl boronic acid | Organoboron reagent | nih.govacs.org |
| Pd(II)Cl2(dppf) | Palladium catalyst | nih.govacs.org |
| K2CO3 | Base | nih.govacs.org |
Biocatalytic Amide Formation from Heteroaromatic Esters
The formation of amide bonds is a fundamental transformation in organic chemistry, yet traditional methods often require harsh conditions and stoichiometric activating agents. ucl.ac.uk Biocatalysis has emerged as a sustainable alternative, utilizing enzymes to mediate chemical reactions with high selectivity and under mild conditions. ucl.ac.ukrsc.org For the synthesis of amides from heteroaromatic esters like this compound, enzymatic approaches offer significant advantages, particularly the ability to perform reactions in aqueous media. nih.govacs.org
Recent research has identified a lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) as a highly effective biocatalyst for the amidation of a broad range of sterically demanding heteroaromatic ethyl esters. nih.govacs.org This enzyme facilitates the direct reaction between the ester and an amine in a buffer solution, achieving high yields and space-time yields. nih.govacs.org Notably, this compound has been shown to be a suitable substrate for this biocatalytic system, demonstrating efficient conversion to its corresponding amide. nih.govacs.org
The catalytic efficiency of the SpL enzyme is attributed to a unique catalytic tetrad and two access tunnels to the active site. nih.govacs.org This structural feature is believed to facilitate the accommodation of both the bulky heteroaromatic ester and the amine substrate within the active site, promoting the amide bond formation. nih.govacs.org The reactions are typically carried out in a buffer, such as potassium phosphate, at or near room temperature.
The substrate scope of this biocatalytic method is extensive, encompassing various five- and six-membered heteroaromatic esters and a range of aliphatic amines. nih.govacs.org The reaction proceeds to high conversion, often within minutes to a few hours, and the products can be isolated in high yields. nih.govacs.org
Table 2: Key Features of Biocatalytic Amide Formation using SpL
| Feature | Description | Reference |
| Enzyme | Lipase from Sphingomonas sp. HXN-200 (SpL) | nih.govacs.org |
| Substrates | Heteroaromatic ethyl esters (including this compound) and amines | nih.govacs.org |
| Solvent | Aqueous buffer (e.g., potassium phosphate) | nih.govacs.org |
| Conditions | Mild temperatures | nih.govacs.org |
| Yields | High isolated yields (up to 99%) | nih.govacs.org |
| Reaction Time | Minutes to a few hours | nih.govacs.org |
Synthesis of Chloropicolinate Amides and Urea (B33335) Derivatives
Building upon the core structure of chloropicolinates, a variety of amide and urea derivatives have been synthesized. nih.govacs.org These syntheses often start from a functionalized chloropicolinate scaffold, which is then elaborated through coupling reactions with different chemical moieties. nih.govacs.orgresearchgate.net
A common strategy involves the use of a key intermediate, such as methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, which possesses a nucleophilic amino group that can react with various electrophiles. nih.govacs.org This intermediate serves as a platform for generating a library of derivatives.
The synthesis of chloropicolinate amides is typically achieved by coupling the amino-functionalized scaffold with a range of acid chlorides in the presence of a base like diisopropylethylamine (DIPEA) and a solvent such as dichloromethane (B109758) (DCM). researchgate.net This reaction results in the formation of an amide linkage between the chloropicolinate core and the acyl group from the acid chloride. nih.govacs.org
Similarly, chloropicolinate urea and thiourea (B124793) derivatives can be synthesized by reacting the same amino-functionalized intermediate with isocyanates or isothiocyanates, respectively. nih.govacs.org These reactions are generally carried out in a suitable solvent like DCM with a base such as triethylamine (B128534) (TEA). researchgate.net This approach allows for the introduction of a wide array of substituents, leading to a diverse set of final compounds. nih.govacs.org The synthesized compounds are then characterized using various spectroscopic and analytical techniques to confirm their structures. nih.govacs.orgresearchgate.net
Table 3: General Synthetic Routes for Chloropicolinate Amides and Urea Derivatives
| Derivative Type | Reagents | General Conditions | Reference |
| Amides | Acid chlorides, DIPEA | DCM, Room Temperature | researchgate.net |
| Ureas | Isocyanates, TEA | DCM, Room Temperature | researchgate.net |
| Thioureas | Isothiocyanates, TEA | DCM, Room Temperature | researchgate.net |
Chemical Reactivity and Transformation Studies of Ethyl 6 Chloropicolinate
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom on the pyridine (B92270) ring of Ethyl 6-chloropicolinate is susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups at this position, significantly expanding the molecular diversity that can be achieved from this starting material.
Reaction with Amines (e.g., Ethanolamine)
The chloro group can be readily displaced by primary amines. For instance, the reaction of this compound with ethanolamine (B43304) leads to the formation of the corresponding amino-substituted picolinate (B1231196). whiterose.ac.ukamazonaws.com This reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. chemguide.co.uk The resulting product, an N-substituted aminopicolinate, is a valuable intermediate for the synthesis of various heterocyclic systems. whiterose.ac.uk The general mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, followed by the elimination of a chloride ion. chemguide.co.uklibretexts.orglibretexts.org
A study reported the synthesis of an amide product by reacting this compound with ethanolamine, affording a colorless solid with a yield of 97%. whiterose.ac.uk
Table 1: Reaction of this compound with Ethanolamine
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| This compound | Ethanolamine | Amide product | 97% |
Reaction with Thiols
Similar to amines, thiols can act as nucleophiles to displace the chloro group in this compound. This reaction introduces a thioether linkage at the 6-position of the pyridine ring. The reaction conditions for this transformation are analogous to those used with amines, often involving a base to deprotonate the thiol and enhance its nucleophilicity. The resulting thio-substituted picolinates can be further modified or used as building blocks in the synthesis of various sulfur-containing heterocyclic compounds. richmond.edu
Hydrolysis of the Ester Moiety to Carboxylic Acid
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-chloropicolinic acid. vulcanchem.com This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide, results in the formation of the sodium salt of the carboxylic acid, which can then be neutralized with an acid to yield the free carboxylic acid. Acid-catalyzed hydrolysis, on the other hand, directly produces the carboxylic acid. The resulting 6-chloropicolinic acid is a versatile intermediate that can be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups.
Derivatization for Complex Molecular Architectures
This compound is a valuable starting material for the synthesis of more complex molecular architectures, particularly heterocyclic building blocks. vulcanchem.com Its ability to undergo nucleophilic substitution and other transformations makes it a key component in the construction of diverse molecular scaffolds.
Formation of Heterocyclic Building Blocks
The reactivity of this compound allows for its incorporation into various heterocyclic systems. amazonaws.comrichmond.edugoogle.comepo.org For example, the nucleophilic substitution reactions with amines and thiols, as discussed earlier, are fundamental steps in the synthesis of fused heterocyclic systems. Furthermore, the ester group can be manipulated to create different functionalities that can participate in cyclization reactions. The resulting heterocyclic building blocks are often core structures in pharmacologically active compounds and advanced materials. google.comresearchgate.netgoogle.comgoogleapis.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-(benzothiazol-2-ylthio) acetohydrazide |
| 2-mercapto-1,3-benzoxazole |
| 4-amino-2-chloropicolinate |
| 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl) picolinate |
| 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl) picolinic acid |
| 4-amino-5-fluoro-6-chloropicolinates |
| 4-amino-6-(heterocyclic)picolinates |
| 4-benzoylaniline |
| 4-chloro-acetoacetic acid ester |
| 5-Bromo-6-chloropyridine-2-carboxylic acid |
| 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates |
| 6-aryl-4-aminopicolinates |
| 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acids |
| 6-chloro-2-(chloromethyl) quinoline-3-carboxylate |
| 6-chloro-2-(hydroxymethyl)pyridine |
| 6-chloro-2-picolinic acid, methyl ester |
| 6-chloro-3-nitropyridine-2-carboxylic acid |
| 6-chloropicolinic acid |
| 7-chloro-2-substituted-2,3-dihydro- 1H-pyrrolo[3,4-b]quinolin-1-ones |
| chloroacetic acid |
| Dehydroacetic acid |
| diazetidine-2-thione |
| diethylamine |
| diethylammonium bromide |
| Erlotinib |
| ethanolamine |
| ethyl 2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids |
| ethyl 2-(chloromethyl)quinoline-3-carboxaldehydes |
| ethyl 2-chloromethylquinoline-3-carboxylate |
| ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate |
| ethyl 3-nitropicolinate |
| ethyl 4-amino-3,5,6-trichloropicolinate |
| ethyl 4-aminopicolinate |
| ethyl 4-bromo-6-chloropicolinate |
| ethyl 4-chloropicolinate |
| ethyl 4-methylpicolinate |
| ethyl 5-bromo-6-chloropicolinate |
| ethyl 6-bromo-3-chloropicolinate |
| ethyl 6-chloro-3-aminopicolinate |
| ethyl 6-chloro-3-methylpicolinate |
| ethyl 6-chloro-3-nitropicolinate |
| ethyl 6-chloro-5-methylpicolinate |
| This compound |
| ethyl 6-fluoropicolinate |
| ethyl 6-hydroxypyridine-2-carboxylate |
| ethyl 6-picolinate |
| ethyl N-α-ethylidine-α-(4-hydroxy-6-methyl-2-oxo-3- pyranyl)glycinate |
| ethyl nicotinate |
| ethyl propiolate |
| ethylamine |
| ethylammonium bromide |
| Halofuginone |
| isobutylene oxide |
| methyl 2-alkylaminomethylquinoline-3-carboxylic acids |
| methyl 3-bromo-6-chloropicolinate |
| methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate |
| methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl) picolinate |
| methyl 5-bromo-6-chloropicolinate |
| methyl 6-chloro-3-methylpicolinate |
| mthis compound |
| methyl benzimidate hydrochloride |
| oxazolidinone |
| phenyl isothiocyanate |
| Picloram |
| tetraethylammonium bromide |
| triethylamine (B128534) |
Role in Quinazolinone Synthesis
This compound is a versatile reagent that can be utilized as a key building block in the synthesis of complex heterocyclic structures, including pyridyl-substituted quinazolinones. While direct, one-pot conversions of this compound to quinazolinones are not extensively documented, its chemical properties allow for a logical, multi-step synthetic pathway toward these valuable compounds. This pathway typically involves an initial N-arylation reaction followed by a cyclization step.
The general strategy for the synthesis of 2-(pyridin-2-yl)quinazolin-4(3H)-ones often commences with the coupling of a pyridine-based reagent with an anthranilic acid derivative. evitachem.com In this context, this compound can serve as the pyridine component. The synthesis can be envisioned to proceed through the formation of an N-aryl anthranilic acid intermediate. This transformation is commonly achieved via transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. scielo.brorganic-chemistry.org
In a typical Ullmann-type reaction, this compound would be reacted with an anthranilic acid in the presence of a copper catalyst and a base at elevated temperatures. scielo.br This would lead to the formation of a 2-((6-(ethoxycarbonyl)pyridin-2-yl)amino)benzoic acid intermediate. The general conditions for such N-arylation reactions are summarized in the table below.
Table 1: General Conditions for Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Amine | Anthranilic Acid | scielo.br |
| Catalyst | Copper salt (e.g., CuI, CuBr) | organic-chemistry.org |
| Base | K2CO3, N-ethylmorpholine | scielo.br |
| Solvent | DMF, Diethylene glycol dimethyl ether | scielo.br |
| Temperature | High (typically >100 °C) | organic-chemistry.org |
Alternatively, the Buchwald-Hartwig amination offers a more modern and often milder approach to C-N bond formation. This palladium-catalyzed reaction would also couple this compound with an anthranilic acid to yield the same diarylamine intermediate.
Once the 2-((6-(ethoxycarbonyl)pyridin-2-yl)amino)benzoic acid intermediate is formed, the subsequent step is an intramolecular cyclization to construct the quinazolinone ring system. This cyclization can be promoted by heat or by treatment with a dehydrating agent. The ester group of the picolinate moiety can participate in this cyclization, or it can be hydrolyzed to the corresponding carboxylic acid prior to the ring-closing step. The reaction of the amino group with the carboxylic acid function of the anthranilic acid portion of the molecule, with the elimination of water, would lead to the formation of the desired pyridyl-substituted quinazolinone.
Another synthetic route involves the initial formation of a 2-(pyridin-2-yl)-4H-benzo[d] Current time information in Bangalore, IN.semanticscholar.orgoxazin-4-one, which can then be converted to the quinazolinone by reaction with a nitrogen source like ammonia (B1221849) or a primary amine. evitachem.com The synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones has been achieved through the annulation of anthranilic esters with N-pyridyl ureas, highlighting the modularity of synthetic approaches to this class of compounds. mdpi.com
The resulting pyridyl-substituted quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities. evitachem.com The table below outlines some examples of pyridyl-substituted quinazolinones and the general synthetic methods employed for their preparation.
Table 2: Examples of Pyridyl-Substituted Quinazolinones and Their Synthesis
| Compound Name | Starting Materials | Key Reaction Steps | Reference |
| 3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one | 2-(Pyridin-2-yl)-4H-benzo[d] Current time information in Bangalore, IN.semanticscholar.orgoxazin-4-one, Hydrazine hydrate | Cyclization | evitachem.com |
| 2,4-Disubstituted quinazolines | 2-(Pyridin-3-yl)quinazolin-4(3H)-one, Amines | Nucleophilic substitution | semanticscholar.org |
| 3-(2-Pyridyl)-2-substituted-quinazolin-4(3H)-ones | 2-Hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one, Aldehydes/Ketones | Condensation | researchgate.net |
| 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones | Anthranilic esters, N-Pyridyl ureas | Annulation, Cyclocondensation | mdpi.com |
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, researchers can deduce detailed information about a molecule's structure.
In ¹H NMR spectroscopy of Ethyl 6-chloropicolinate, the distinct electronic environments of the hydrogen atoms lead to a predictable spectrum. The protons of the ethyl ester group and the three protons on the pyridine (B92270) ring each produce unique signals. The ethyl group characteristically appears as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the three adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The three aromatic protons on the 6-chloropyridine ring appear in the downfield region, with their splitting patterns (e.g., doublet, triplet of doublets) determined by their coupling to one another.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyridine H-3 | ~8.0 | Doublet (d) | ~8.0 | 1H |
| Pyridine H-4 | ~7.8-7.9 | Triplet (t) | ~8.0 | 1H |
| Pyridine H-5 | ~7.5 | Doublet (d) | ~8.0 | 1H |
| Ester -CH₂- | ~4.4 | Quartet (q) | ~7.1 | 2H |
| Ester -CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |
Complementing the proton NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a distinct signal. For this compound, this results in signals for the five carbons of the pyridine ring and the three carbons of the ethyl ester group (carbonyl, methylene, and methyl). The chemical shifts are indicative of the carbon type (e.g., C=O, aromatic C-Cl, aromatic C-H, O-CH₂, CH₃).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~164 |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~150 |
| Pyridine C-4 | ~140 |
| Pyridine C-3 | ~128 |
| Pyridine C-5 | ~122 |
| Ester -CH₂- | ~62 |
| Ester -CH₃ | ~14 |
When fluorine is incorporated into the molecular structure, as in the case of an analogue like Ethyl 6-fluoropicolinate, ¹⁹F NMR becomes an invaluable analytical tool. Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, the technique is highly sensitive to the local electronic environment of the fluorine atom. In a patent describing the synthesis of Ethyl 6-fluoropicolinate, the compound afforded a distinct signal in the ¹⁹F NMR spectrum. google.com This technique is crucial for confirming the successful incorporation of fluorine and for studying its electronic effects on the molecule. The influence of the fluorine atom is also observed in the ¹³C NMR spectrum through carbon-fluorine (C-F) coupling constants. google.com
| Technique | Parameter | Observed Value |
|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | -69.6 ppm |
| ¹³C NMR | C-6 Chemical Shift (δ) | 163.3 ppm |
| C-F Coupling (¹JCF) | 238.1 Hz | |
| C-5 Chemical Shift (δ) | 107.5 ppm | |
| C-F Coupling (²JCF) | 37.7 Hz |
Carbon-13 (¹³C) NMR
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈ClNO₂), the molecular weight is approximately 185.61 g/mol . researchgate.net In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet, with signals at m/z 185 and m/z 187 in an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would involve the loss of the ethoxy group (-·OCH₂CH₃) or the entire carbethoxy group (-·COOCH₂CH₃).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is the strong carbonyl (C=O) stretch from the ester group. Other key signals include stretches for aromatic C=C and C-H bonds, C-O bonds of the ester, and the C-Cl bond.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Pyridine Ring) | 3100-3000 | Medium |
| C-H Stretch | Aliphatic (Ethyl Group) | 3000-2850 | Medium |
| C=O Stretch | Ester | 1750-1720 | Strong |
| C=C Stretch | Aromatic (Pyridine Ring) | 1600-1450 | Medium-Weak |
| C-O Stretch | Ester | 1300-1100 | Strong |
| C-Cl Stretch | Aryl Halide | 1100-800 | Medium |
Single-Crystal X-ray Diffraction (SXRD) Analysis for Structural Confirmation
While spectroscopic methods provide powerful evidence for a molecule's structure, single-crystal X-ray diffraction (SXRD) offers the most definitive and unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state. researchgate.net This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise 3D model of the electron density, and thus the atomic positions.
Although a specific crystal structure for this compound itself is not widely reported in the literature, the SXRD technique has been successfully applied to confirm the complex structures of its derivatives. For example, in studies involving the synthesis of novel heterocyclic compounds derived from chloropicolinates, SXRD analysis was essential for verifying the final molecular structures, confirming regiochemistry and stereochemistry that would be difficult to ascertain by spectroscopy alone. This demonstrates the utility and importance of SXRD for the unequivocal structural characterization of this class of compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds, including this compound. This method is highly valued for its ability to separate, identify, and quantify individual components within a mixture with high resolution and sensitivity. In the context of this compound research and production, HPLC is routinely employed to confirm the successful synthesis, quantify the purity of the final product, and detect the presence of any process-related impurities or degradation products.
The most common mode of HPLC used for analyzing compounds like this compound is reversed-phase (RP-HPLC). elementlabsolutions.com In this setup, the stationary phase is nonpolar (e.g., a C18 or C8-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). elementlabsolutions.comnacalai.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately nonpolar molecule, is well-retained on such columns, allowing for effective separation from more polar starting materials or more nonpolar byproducts.
Research findings for analogous compounds provide a clear framework for the typical HPLC conditions applicable to this compound. For instance, the analysis of picolinic acids has been successfully performed using a C18 reversed-phased column. tandfonline.com In one method, a mobile phase of 1% acetic acid in water and methanol (80:20 v/v) was used at a flow rate of 1.2 mL/min, with detection by UV spectrophotometry at 278 nm. tandfonline.com For other picolinate (B1231196) derivatives, analytical methods have been developed to monitor reaction completion and confirm product purity, often achieving purity levels well above 95%. google.com
The development of a specific HPLC method for this compound would involve optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities. bas.bg Key parameters include the precise composition of the mobile phase (isocratic or gradient elution), flow rate, column temperature, and the specific wavelength for UV detection, which is chosen based on the compound's UV absorbance maximum. scielo.br Validation of the method according to established guidelines ensures its accuracy, precision, linearity, and sensitivity for routine quality control. chemrevlett.com
Interactive Data Table: Typical HPLC Parameters for Picolinate Analysis
| Parameter | Typical Value/Condition | Description |
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Stationary phase is nonpolar; mobile phase is polar. This is the most common mode for this class of compounds. |
| Stationary Phase (Column) | C18 (Octadecylsilyl) or C8 (Octylsilyl) | A silica-based column where the surface is modified with C18 or C8 hydrocarbon chains, providing a nonpolar surface. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A mixture of an organic solvent and water is used. Modifiers like acetic acid or formic acid may be added to improve peak shape. tandfonline.com |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition over time to improve separation. |
| Flow Rate | 0.8 - 1.5 mL/min | The rate at which the mobile phase passes through the column. A typical rate is 1.0 mL/min. tandfonline.com |
| Detection | UV-Vis Spectrophotometry | Detection is commonly performed at a specific wavelength where the compound exhibits strong absorbance, such as 205 nm or 278 nm. tandfonline.comscielo.br |
| Purity Confirmation | >95% | In synthetic chemistry, HPLC is used to confirm that the purity of the isolated compound meets the required specification. google.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to describe the electronic structure of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate various molecular properties, offering a theoretical framework for understanding the molecule's behavior. mdpi.com Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or cc-pVDZ, to achieve a balance of accuracy and computational cost. etprogram.orgmaterialsciencejournal.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the most accessible orbital for an incoming electron. schrodinger.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. austinpublishinggroup.comchimicatechnoacta.ru Conversely, a small gap indicates that a molecule is more reactive. researchgate.net For instance, studies on other conjugated molecules have shown that a small HOMO-LUMO separation is the result of significant intramolecular charge transfer, which enhances reactivity. researchgate.net While specific HOMO-LUMO energy values for Ethyl 6-chloropicolinate are not widely published, DFT calculations on related heterocyclic compounds provide a reference for the expected range and significance of these values. For example, a DFT study on a different compound calculated a HOMO-LUMO gap of 4.105 eV, indicating its relative stability. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). materialsciencejournal.org
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). researchgate.net
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. scirp.org
Chemical Hardness (η): A measure of resistance to charge transfer. chimicatechnoacta.ruscirp.org
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. chimicatechnoacta.ruscirp.org
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated through DFT calculations to visualize the charge distribution across a molecule. researchgate.net These maps are invaluable for predicting where electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks are most likely to occur. researchgate.net For this compound, the pyridine (B92270) nitrogen atom and carbonyl oxygen would be expected to show negative potential (red/yellow regions), making them susceptible to electrophilic attack. Conversely, regions near the hydrogen atoms would show positive potential (blue regions). The chlorine-substituted carbon at the 6-position is a predicted site for nucleophilic aromatic substitution reactions. vulcanchem.com
Molecular Orbital Analysis (HOMO-LUMO)
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein receptor.
In a notable study, a series of novel chloropicolinate amides and urea (B33335) derivatives were synthesized and subjected to molecular docking studies against the UDP-N-acetylglucosamine-enolpyruvate reductase (MurB) enzyme from Staphylococcus aureus. acs.orgresearchgate.net The MurB enzyme is a key component in the biosynthesis of the bacterial cell wall, making it an attractive target for novel inhibitors. acs.org
Binding energy is a measure of the strength of the interaction between a ligand and its target protein. A more negative binding energy value corresponds to a more stable protein-ligand complex and higher binding affinity. In the docking study against the MurB enzyme, several chloropicolinate derivatives showed strong binding energies, suggesting they could be effective inhibitors. acs.org The calculated binding energies for these derivatives ranged from -8.63 kcal/mol to -9.65 kcal/mol, indicating favorable interactions within the enzyme's active site. acs.org
The stability of the ligand-protein complex is often governed by specific intermolecular interactions, particularly hydrogen bonds. sapub.org Hydrogen bonds are highly directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. cambridgemedchemconsulting.com The docking analysis of chloropicolinate derivatives with the MurB enzyme identified several key hydrogen bonding interactions with specific amino acid residues in the active site. acs.org Residues such as SER70, ASN71, SER130, and ARG238 were frequently involved in forming these crucial bonds, anchoring the ligands within the binding pocket. acs.org The number of hydrogen bonds formed by the different derivatives ranged from three to seven, which correlated well with their binding energies. acs.org
The table below summarizes the molecular docking results for selected chloropicolinate derivatives against the MurB enzyme, as reported in the research. acs.org
Binding Energy Calculations
Quantum Chemical Methods for Stability and Photofading Predictions
Quantum chemical methods, including DFT, are instrumental in predicting the intrinsic stability of molecules. As discussed, the HOMO-LUMO gap serves as a reliable indicator of kinetic stability. chimicatechnoacta.ru A molecule with a larger energy gap is generally more stable and less prone to degradation, as more energy is required to initiate a chemical reaction. austinpublishinggroup.comresearchgate.net
The prediction of photofading, or the degradation of a compound upon exposure to light, involves the study of molecular excited states. Methods like Time-Dependent Density Functional Theory (TD-DFT) can calculate the energies of these excited states and the wavelengths of light a molecule is likely to absorb. materialsciencejournal.org A molecule that strongly absorbs UV or visible light may be more susceptible to photochemical reactions and subsequent fading. While specific photofading studies on this compound are not documented in the available literature, the theoretical tools to perform such an analysis are well-established. Such investigations would be a valuable area for future research to determine the compound's suitability for applications where light stability is critical.
In Silico Studies on Reaction Mechanisms
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving this compound. While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical investigations on closely related 2-chloropyridine (B119429) and pyridine-2-carboxylate systems provides significant insights into its reactivity. These studies are crucial for understanding reaction pathways, predicting reactivity and selectivity, and optimizing reaction conditions for the synthesis of more complex molecules. The primary reactions of interest for this compound that have been investigated through computational means for analogous systems include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and ester hydrolysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and in silico studies have been instrumental in understanding its mechanism, especially for challenging substrates like 2-chloropyridines. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.
DFT calculations have been employed to map the potential energy surfaces of these steps. For the coupling of 2-chloropyridines, studies have shown that the oxidative addition of the C-Cl bond to a palladium(0) complex is a critical step. rsc.orgchemrxiv.org Computational models help in determining the activation energy barriers for this process and how they are influenced by the electronic properties of the pyridine ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst. chemrxiv.org For instance, the presence of the nitrogen atom in the pyridine ring can influence the electron density at the C2 position, affecting the rate of oxidative addition.
Furthermore, computational studies have shed light on the challenges associated with the Suzuki-Milaura coupling of 2-chloropyridines. Some investigations have revealed that while oxidative addition to a nickel-dppf catalyst is rapid, subsequent steps can be hindered by the formation of stable, catalytically inactive dimeric nickel species. rsc.org DFT calculations have been used to investigate the mechanism of formation of these inactive "butterfly" complexes and to understand their electronic structure. rsc.org
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution. In silico studies on 2-chloropyridines and related heteroaromatic systems have provided a detailed understanding of the SNAr mechanism. The reaction typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as the Meisenheimer complex.
Quantum mechanical calculations are used to determine the geometries and energies of the reactants, transition states, and the Meisenheimer intermediate. These calculations can predict the activation energy of the reaction and rationalize the observed regioselectivity. For example, in a study on the SNAr reaction of 2-MeSO2-4-chloropyrimidine, a related heterocyclic system, DFT calculations showed a significant difference in the energy barriers for substitution at the C2 and C4 positions, explaining the experimentally observed high selectivity for C2 substitution. wuxiapptec.com The calculated energy barrier for the favored C2 substitution was approximately 8.75 kcal/mol. wuxiapptec.com
For 2-chloropyridines, computational models have been developed to predict their reactivity in SNAr reactions. These models often correlate experimentally determined free energies of activation with computationally derived molecular descriptors, such as LUMO energies and molecular electrostatic potential (ESP) values. nih.govrsc.org For instance, a quantitative structure-reactivity model for the SNAr of various (hetero)aryl halides with benzyl (B1604629) alcohol determined the free energy of activation for 2-chloropyridine to be 88.8 kJ mol⁻¹ (approximately 21.2 kcal/mol). nih.govrsc.org Such models are powerful tools for predicting the synthetic utility of compounds like this compound in SNAr-based transformations.
Ester Hydrolysis
The ethyl ester group of this compound can undergo hydrolysis under acidic or basic conditions to yield 6-chloropicolinic acid. Theoretical studies on the hydrolysis of esters, including those of pyridinecarboxylic acids, have been conducted to elucidate the reaction mechanism.
Under acidic conditions, the hydrolysis is believed to proceed via an A_AC2 mechanism, which involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. DFT calculations on the acid-catalyzed hydrolysis of methyl acetate (B1210297), a model ester, have shown that the inclusion of explicit water molecules in the computational model is crucial for accurately describing the formation of the tetrahedral intermediate. ajrconline.org The calculations revealed that the decomposition of this intermediate is the rate-determining step. ajrconline.org
While specific DFT studies on the hydrolysis of this compound are not readily found, theoretical investigations on the thermolysis of ethyl picolinate (B1231196) have been performed. researchgate.net These studies, using ab initio methods, explored the gas-phase decomposition of the ester, which proceeds through the formation of a neutral amino acid intermediate via a six-membered cyclic transition state, followed by rapid decarboxylation. researchgate.net Although this is not a hydrolysis reaction, it demonstrates the utility of computational methods in studying the reactivity of the ester functionality in picolinate systems.
The following table summarizes representative computational data for reaction mechanisms analogous to those that this compound would undergo.
| Reaction Type | Model Compound | Computational Method | Key Finding | Calculated Energy Barrier (kcal/mol) | Reference |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | DFT | Formation of inactive Ni-dimer | - | rsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | 2-MeSO₂-4-chloropyrimidine | DFT | Selective C-2 substitution | ~8.75 | wuxiapptec.com |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine | UPLC (experimental) correlated with DFT descriptors | Free energy of activation with benzyl alcohol | ~21.2 | nih.govrsc.org |
| Ester Hydrolysis (Acid-Catalyzed) | Methyl Acetate | MP2/6-311+G(d,p) | Decomposition of tetrahedral intermediate is rate-determining | 18.3 | ajrconline.org |
Applications of Ethyl 6 Chloropicolinate As a Research Intermediate
Precursor in the Synthesis of Agrochemicals
In agrochemical research, Ethyl 6-chloropicolinate and its derivatives are fundamental for developing new crop protection agents. The chloropicolinate scaffold is a key component in a number of modern herbicides.
This compound is a key "head" component in the synthesis of 6-aryl-4-aminopicolinate herbicides. google.com These herbicides are a significant class of compounds developed for weed control in agriculture. acs.orgresearchgate.net The general synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. acs.orggoogleapis.com In this process, the 6-chloropicolinate intermediate is reacted with an aryl boronic acid or aryl boronate "tail". google.com
This reaction selectively substitutes the chlorine atom at the 6-position of the picolinate (B1231196) ring with a complex aryl group, forming the carbon-carbon bond that is characteristic of this herbicide family. google.comgoogleapis.com The process is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base. googleapis.com The resulting 6-aryl-4-aminopicolinates have been developed into highly potent and effective herbicides. acs.orgresearchgate.net Researchers have focused on optimizing the synthesis routes to achieve higher yields of these valuable agrochemicals. google.com
The environmental fate of herbicides derived from chloropicolinates is a critical area of study to ensure agricultural sustainability and ecological safety. awsjournal.org The persistence and degradation of these chemicals in soil and water systems are influenced by several factors. researchgate.net For instance, many 6-chloropicolinate-based herbicides are susceptible to hydrolysis in acidic environments. researchgate.netresearchgate.net However, under neutral or alkaline conditions, they can be very stable, leading to slow degradation. researchgate.net
This high persistence in certain soils can pose a risk of damage to subsequent, sensitive crops. researchgate.net The degradation of these herbicides can occur through various pathways, including microbial breakdown, chemical hydrolysis, and photolysis. awsjournal.org Research comparing the environmental fate of different herbicides shows that degradation rates and pathways, such as mineralization or the formation of non-extractable residues, vary significantly depending on the chemical structure and soil conditions. kpu.camdpi.com Understanding these degradation processes is essential for managing the long-term environmental impact of herbicides derived from precursors like this compound. awsjournal.org
Development of Herbicides (e.g., 6-aryl-4-aminopicolinates)
Building Block for Pharmaceutical Agents
The structural backbone of this compound is also a valuable scaffold in medicinal chemistry and drug discovery. vulcanchem.com The reactive sites on the molecule allow for its incorporation into a wide range of potential therapeutic agents. chemscene.com
This compound serves as a building block for creating various enzyme inhibitors. vulcanchem.com The halogen at the 6-position can play a role in the molecule's ability to bind to the active sites of enzymes. vulcanchem.com A notable application is in the development of inhibitors for MurB, an enzyme involved in the peptidoglycan synthesis pathway of Mycobacterium tuberculosis. acs.orgresearchgate.net By modifying the chloropicolinate structure, researchers have synthesized series of amide and urea (B33335) derivatives that show inhibitory activity against this enzyme, which is crucial for the bacterium's survival. acs.orgresearchgate.netresearchgate.net Molecular docking studies have confirmed that these compounds can establish strong interactions within the MurB active site, making them promising candidates for further development. acs.orgresearchgate.net
In the field of antidiabetic research, activators of the enzyme glucokinase (GK) represent a promising therapeutic approach for type 2 diabetes. Glucokinase acts as a glucose sensor and plays a key role in regulating glucose metabolism. jcdronline.org Research has shown that 3,6-disubstituted 2-pyridinecarboxamide derivatives can function as effective glucokinase activators. this compound provides the core pyridine (B92270) structure for synthesizing these compounds. Studies on structure-activity relationships have indicated that substitutions on the pyridine ring are critical for activity. For example, substituting the ring with certain hydrophobic groups can lead to increased antidiabetic efficacy in research models. jcdronline.org This line of research has led to the discovery of partial glucokinase activators that aim to mitigate the risk of hypoglycemia while maintaining efficacy. nih.gov
There is a significant research effort to develop new drugs to combat tuberculosis (TB), especially due to the rise of drug-resistant strains. researchgate.net Inspired by the biological activity of the chloropicolinate moiety in herbicides, scientists have repurposed this scaffold for anti-TB drug discovery. acs.orgresearchgate.net A series of novel chloropicolinate amides and urea derivatives have been synthesized and tested against Mycobacterium tuberculosis. acs.orgresearchgate.net
In one study, the synthesis started from 3,6-dichloropyridine-2-carboxylic acid, a related chloropicolinate precursor, and involved several steps to create a key scaffold which was then used to generate a library of 30 different amide, urea, and thiourea (B124793) derivatives. acs.org Several of these synthesized compounds exhibited promising anti-mycobacterial activity, with good minimum inhibitory concentration (MIC) values and low cytotoxicity. acs.orgresearchgate.net These findings suggest that compounds derived from the chloropicolinate scaffold could be promising candidates for future preclinical development as anti-TB agents. researchgate.netresearchgate.net The mechanism of action for some of these compounds has been linked to the inhibition of the MurB enzyme. acs.org
Intermediate in Retinol (B82714) Binding Protein 4 Antagonist Synthesis
This compound serves as a crucial building block in the synthesis of antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the specific transport protein for retinol (Vitamin A) in the bloodstream, and its interaction with transthyretin (TTR) is vital for preventing the rapid filtration of the small RBP4 protein from the blood. plos.org The formation of the RBP4-TTR complex is dependent on the binding of retinol to RBP4. plos.org
Non-retinoid antagonists of RBP4 function by displacing retinol and disrupting the interaction between RBP4 and TTR. plos.org This disruption leads to the rapid renal clearance of RBP4, thereby reducing serum retinol levels. plos.org Such a reduction is a therapeutic strategy for conditions like atrophic age-related macular degeneration and Stargardt disease, where the accumulation of cytotoxic lipofuscin bisretinoids in the retina is a key pathological feature. researchgate.netnih.gov The synthesis of these bisretinoids is dependent on the influx of serum retinol into the retina. plos.orgnih.gov
Research has led to the development of potent RBP4 antagonists. For instance, compound (±)-96 was synthesized using mthis compound, a closely related analogue of this compound, highlighting the importance of this chloropicolinate scaffold in creating these therapeutic agents. nih.gov The general structure of many small-molecule RBP4 antagonists includes a carboxylic acid "bottom group" linked to an aromatic "head group" via a core scaffold. nih.gov X-ray crystallography has shown that in antagonists like compound 6 , the piperidine (B6355638) core resides in a central cavity of RBP4, with a lipophilic phenyl ring extending into an inner cavity. nih.gov
One notable RBP4 antagonist, BPN-14136, has demonstrated significant potential in preclinical studies. plos.orgmedkoo.com Oral administration of BPN-14136 in cynomolgus monkeys resulted in a 99% reduction in serum RBP4. medkoo.com This compound and others like it, such as tinlarebant and STG-001 which are in clinical trials, underscore the therapeutic promise of RBP4 antagonists. researchgate.net The synthesis of these complex molecules often relies on starting materials like this compound to construct the core heterocyclic structures.
Role in Material Science Research (e.g., Polymers)
This compound and its derivatives are utilized in material science, particularly in the development of specialized polymers. The reactivity of the chloropicolinate structure allows for its incorporation into polymer chains, potentially imparting specific properties to the resulting materials. While detailed research on the direct use of this compound in polymer synthesis is not extensively published, related chloropicolinate derivatives are known to be used in creating polymers with applications in agrochemicals. vulcanchem.com The presence of the reactive chlorine atom and the ester group allows for various polymerization reactions.
Applications in Heterocyclic Chemistry
This compound is a valuable reagent in heterocyclic chemistry, serving as a precursor for the synthesis of more complex molecules. chembk.comchemscene.com Its structure, featuring a pyridine ring substituted with a chlorine atom and an ethyl ester, allows for a variety of chemical transformations. vulcanchem.com
A significant application is in Suzuki-Miyaura coupling reactions. For example, 6-chloropicolinates can be reacted with aryl boronic acids or aryl boronates to synthesize 6-aryl-4-aminopicolinates. google.com This reaction is a key step in creating a diverse range of substituted pyridine compounds. The process involves the palladium-catalyzed cross-coupling of the chloropicolinate "head" with an aryl "tail." google.com
Furthermore, this compound and its analogues are used to build complex heterocyclic systems that are scaffolds for medicinally active compounds. For instance, a series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thiourea derivatives were synthesized starting from a related chloropicolinate. acs.orgresearchgate.net These synthetic routes often involve multiple steps, including nucleophilic substitution of the chlorine atom, modification of the ester group, and further functionalization of the pyridine ring. acs.org The resulting complex heterocyclic compounds have been investigated for their potential as anti-tuberculosis agents. acs.orgresearchgate.net
The reactivity of the chlorine at the 6-position makes it susceptible to nucleophilic aromatic substitution, while the ester group can undergo hydrolysis, transesterification, or reduction. vulcanchem.com The pyridine nitrogen can also act as a weak base or nucleophile, further expanding the synthetic possibilities. vulcanchem.com These characteristics make this compound a versatile starting material for constructing a wide array of heterocyclic structures with potential applications in medicinal chemistry and material science. chemscene.comfishersci.com
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing Ethyl 6-chloropicolinate and its derivatives is a primary focus of ongoing research. Current synthetic routes, while established, often present challenges in terms of yield, cost, and environmental impact. Future research will likely concentrate on the following areas:
Innovative Catalysis: Exploring novel catalysts, such as those based on rhodium, for C-H activation and amidation could lead to more direct and atom-economical synthetic routes. whiterose.ac.uk The use of palladium catalysis in conjunction with various ligands is also an active area of investigation for creating functionalized pyridine (B92270) scaffolds. whiterose.ac.uk
Flow Chemistry: The application of continuous-flow reactors is a promising avenue for improving reaction efficiency, mass transfer, and safety, particularly for reactions involving multiple phases. Computational fluid dynamics (CFD) simulations can aid in optimizing these systems.
Deaminative Chlorination: Recent advancements in deaminative chlorination of aminoheterocycles offer a powerful alternative to traditional methods like the Sandmeyer reaction. nih.gov This approach avoids harsh reagents and can be more chemoselective, making it suitable for late-stage functionalization. nih.gov
A comparative look at existing and potential synthetic strategies highlights the drive towards more efficient and versatile methodologies.
| Synthetic Approach | Key Features | Potential Advantages |
| Traditional Batch Synthesis | Often involves multi-step processes with purification at each stage. | Well-established and understood for many derivatives. |
| Catalytic C-H Activation | Utilizes transition metals to directly functionalize C-H bonds. whiterose.ac.uk | Increased atom economy, potentially fewer steps. whiterose.ac.uk |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, better control over reaction parameters, potential for scalability. |
| Deaminative Chlorination | Converts amino groups to chlorides using novel reagents. nih.gov | High chemoselectivity, milder reaction conditions. nih.gov |
Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. Key areas of future investigation include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic attack. vulcanchem.com Detailed mechanistic studies, including kinetic analysis and computational modeling, can provide insights into the factors governing reactivity and selectivity in these reactions. The in-situ generation of anhydrous fluoride (B91410) salts for SNAr fluorination reactions is a particularly active area of research to overcome limitations of traditional methods. researchgate.netresearchgate.net
Cross-Coupling Reactions: this compound can serve as a substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. acs.org Investigating the catalytic cycles and the role of ligands in these reactions will be essential for expanding their scope and utility.
Reaction Intermediates: The identification and characterization of transient intermediates, such as Meisenheimer complexes in SNAr reactions, are critical for a complete mechanistic picture. researchgate.net Advanced spectroscopic techniques and computational chemistry will play a vital role in these studies. rsc.org
Advanced Applications in Drug Discovery and Development
The pyridine ring is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of biologically active molecules. Future research in this area is expected to focus on:
Inhibitors of c-Met: The 4-(2-fluorophenoxy)pyridine skeleton, which can be derived from chloropicolinates, is a key feature of small molecule inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy. bio-conferences.orgmdpi.com The design and synthesis of novel derivatives with improved potency and selectivity will be a major thrust.
Antimycobacterial Agents: Chloropicolinate amides and urea (B33335) derivatives have shown promise as inhibitors of Mycobacterium tuberculosis. acs.orgresearchgate.net Structure-activity relationship (SAR) studies and molecular docking will guide the development of new analogs with enhanced efficacy against drug-resistant strains. researchgate.netnih.govresearchgate.net
Enzyme Inhibition: The structural features of this compound and its derivatives make them potential inhibitors of various enzymes. For instance, related compounds have been shown to inhibit cytochrome P450 enzymes. vulcanchem.com Future research will involve screening against a wider range of enzymatic targets and elucidating the molecular basis of their inhibitory activity.
The following table summarizes some of the key biological targets and the corresponding therapeutic areas being explored for derivatives of this compound.
| Biological Target | Therapeutic Area |
| c-Met Receptor Tyrosine Kinase | Cancer bio-conferences.orgmdpi.com |
| Mycobacterium tuberculosis (MurB enzyme) | Tuberculosis acs.orgresearchgate.netnih.gov |
| Cytochrome P450 Enzymes | Drug Metabolism, Toxicology vulcanchem.com |
Development of Sustainable and Scalable Synthesis Protocols
The transition from laboratory-scale synthesis to industrial production presents significant challenges. Future research will need to address the development of sustainable and scalable protocols for this compound and its derivatives. Key considerations include:
Green Chemistry Principles: The development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient is a critical goal. This includes exploring the use of greener solvents and catalysts.
Process Optimization: Detailed process optimization studies are needed to improve yields, reduce reaction times, and simplify purification procedures. This may involve statistical design of experiments and real-time reaction monitoring.
Cost-Effectiveness: The cost of starting materials, reagents, and catalysts is a major factor in the scalability of any synthetic process. Research into using less expensive and more abundant materials, such as potassium fluoride instead of cesium fluoride for fluorination reactions, is crucial. researchgate.net
Addressing these challenges will be essential for realizing the full potential of this compound as a key intermediate in the pharmaceutical and agrochemical industries. The ongoing collaboration between academic and industrial researchers will be vital in driving these advancements forward. researchgate.netumich.edu
Q & A
Q. What are the established synthetic routes for Ethyl 6-chloropicolinate, and what reaction conditions are optimal for high yield?
this compound is synthesized via esterification of 6-chloropicolinic acid with ethanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of 6-chloropicolinic acid and ethanol in the presence of concentrated sulfuric acid (1–2 mol%) for 6–8 hours . Key parameters affecting yield include:
- Catalyst choice : Sulfuric acid outperforms HCl due to stronger protonation of the carboxyl group.
- Solvent selection : Anhydrous ethanol minimizes hydrolysis side reactions.
- Temperature : Reflux conditions (~78°C) balance reaction rate and decomposition risks. Post-synthesis, purification via vacuum distillation or recrystallization (using hexane/ethyl acetate) yields >85% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- <sup>1</sup>H NMR : Expect signals at δ 1.3–1.4 ppm (triplet, CH3CH2O), δ 4.3–4.4 ppm (quartet, CH2O), and aromatic protons between δ 7.5–8.5 ppm (pyridine ring). The absence of carboxylic acid protons (~δ 12–13 ppm) confirms esterification .
- IR : Strong C=O stretch at ~1720 cm<sup>-1</sup> (ester carbonyl) and C-Cl stretch at 750 cm<sup>-1</sup>.
- MS : Molecular ion peak at m/z 185.58 ([M]<sup>+</sup>), with fragmentation patterns consistent with Cl loss and ester cleavage .
Q. What key physicochemical properties of this compound influence its reactivity in downstream applications?
- Solubility : Limited solubility in water (<0.1 g/L at 25°C) but high solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling nucleophilic substitutions .
- Electron-withdrawing effects : The 6-chloro substituent deactivates the pyridine ring, directing electrophilic attacks to the 4-position.
- Stability : Hydrolyzes under basic conditions (pH >10) to regenerate 6-chloropicolinic acid, requiring anhydrous storage .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during nucleophilic substitution of this compound in complex syntheses?
Competing hydrolysis or multiple substitutions can be minimized by:
- Solvent optimization : Use dry DMF or THF to suppress hydrolysis.
- Temperature control : Maintain 0–5°C for amine nucleophiles to reduce overalkylation.
- Stoichiometry : Employ a 1.2:1 molar ratio (nucleophile:substrate) to limit excess reagent side reactions .
- Catalytic additives : Add KI (10 mol%) to enhance Cl leaving group displacement in SNAr reactions .
Q. How do steric and electronic effects of the 6-chloro substituent influence regioselectivity in cross-coupling reactions?
The 6-Cl group exerts dual effects:
- Electronic : Withdraws electron density via inductive effects, activating the 4-position for Suzuki-Miyaura couplings.
- Steric : Minimal steric hindrance at the 6-position allows bulky catalysts (e.g., Pd(PPh3)4) to access the reactive site. Comparative studies with methyl 6-bromopicolinate show 10–15% higher yields for this compound in Pd-catalyzed couplings due to reduced halide scrambling .
Q. What analytical approaches resolve contradictory data on the catalytic efficiency of palladium complexes derived from this compound?
Discrepancies in catalytic activity (e.g., turnover numbers) may arise from:
- Ligand purity : Validate ligand synthesis via elemental analysis and HRMS.
- Reaction monitoring : Use in situ <sup>31</sup>P NMR to track Pd-ligand coordination stability.
- Statistical validation : Apply ANOVA to compare datasets, identifying outliers linked to O2 sensitivity or moisture content . Replicate studies under inert atmospheres (N2/Ar) and standardized substrate ratios to ensure reproducibility .
Methodological Considerations
- Data presentation : Tabulate reaction yields, spectroscopic data, and computational results (e.g., DFT calculations for regioselectivity) to enhance clarity .
- Critical analysis : Address limitations (e.g., scalability of Pd catalysts) and propose alternatives (e.g., Ni-based systems for cost reduction).
- Ethical compliance : Adhere to safety protocols for handling chlorinated compounds and toxic catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
